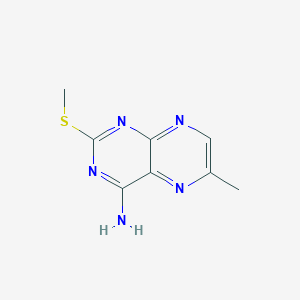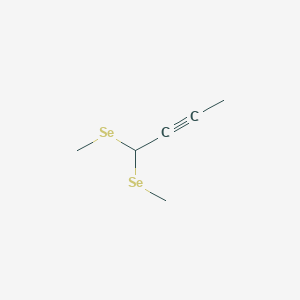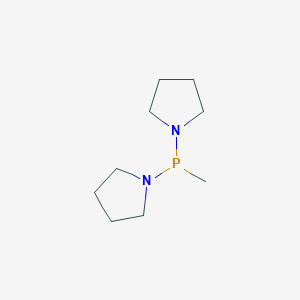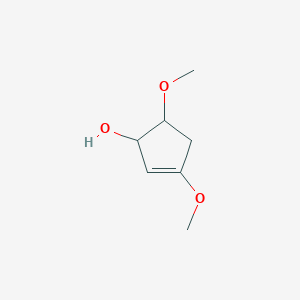
1,1',1''-Methanetriyltris(4-bromo-3,5-dimethyl-1H-pyrazole)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1’,1’'-Methanetriyltris(4-bromo-3,5-dimethyl-1H-pyrazole) is a complex organic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This particular compound is characterized by the presence of three 4-bromo-3,5-dimethyl-1H-pyrazole units connected to a central methanetriyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1,1’,1’'-Methanetriyltris(4-bromo-3,5-dimethyl-1H-pyrazole) typically involves the following steps:
Formation of 4-bromo-3,5-dimethyl-1H-pyrazole: This can be achieved through the reaction of 3,5-dimethylpyrazole with bromine in the presence of a suitable solvent.
Attachment to Methanetriyl Group: The 4-bromo-3,5-dimethyl-1H-pyrazole units are then connected to a central methanetriyl group through a series of condensation reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled environments can further enhance the efficiency of the process.
Análisis De Reacciones Químicas
Types of Reactions: 1,1’,1’'-Methanetriyltris(4-bromo-3,5-dimethyl-1H-pyrazole) undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the central methanetriyl group or the pyrazole rings.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Nucleophiles: For substitution reactions, common nucleophiles include amines, thiols, and alkoxides.
Oxidizing Agents: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used for oxidation reactions.
Reducing Agents: Reducing agents like sodium borohydride or lithium aluminum hydride are used for reduction reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine atoms.
Aplicaciones Científicas De Investigación
1,1’,1’'-Methanetriyltris(4-bromo-3,5-dimethyl-1H-pyrazole) has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and coordination complexes.
Biology: The compound’s derivatives may exhibit biological activities, making it a candidate for drug discovery and development.
Industry: It can be used in the production of advanced materials, such as polymers and catalysts, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 1,1’,1’'-Methanetriyltris(4-bromo-3,5-dimethyl-1H-pyrazole) depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of bromine and methyl groups can influence its binding affinity and specificity. In chemical reactions, the compound’s reactivity is governed by the electronic and steric effects of its substituents.
Comparación Con Compuestos Similares
- 4-Bromo-1,3,5-trimethyl-1H-pyrazole
- 4-Bromo-1,3-dimethyl-1H-pyrazole-5-carboxylic acid
- 4-Halogeno-3,5-dimethyl-1H-pyrazole-1-carbodithioates
Uniqueness: 1,1’,1’'-Methanetriyltris(4-bromo-3,5-dimethyl-1H-pyrazole) is unique due to its trisubstituted structure, which imparts distinct chemical and physical properties. The presence of three pyrazole units connected to a central methanetriyl group enhances its potential for forming complex structures and interacting with various molecular targets.
Propiedades
Número CAS |
146175-68-0 |
|---|---|
Fórmula molecular |
C16H19Br3N6 |
Peso molecular |
535.1 g/mol |
Nombre IUPAC |
1-[bis(4-bromo-3,5-dimethylpyrazol-1-yl)methyl]-4-bromo-3,5-dimethylpyrazole |
InChI |
InChI=1S/C16H19Br3N6/c1-7-13(17)10(4)23(20-7)16(24-11(5)14(18)8(2)21-24)25-12(6)15(19)9(3)22-25/h16H,1-6H3 |
Clave InChI |
XWHKWOJZKAOHHE-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=NN1C(N2C(=C(C(=N2)C)Br)C)N3C(=C(C(=N3)C)Br)C)C)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Phenyl-5-(phenylethynyl)furo[3,2-b]pyridine](/img/structure/B12554429.png)
phosphane](/img/structure/B12554438.png)

![2,2-Dimethyl-N-[(1-oxo-1lambda~5~-pyridin-3-yl)methyl]propanamide](/img/structure/B12554454.png)
![2-{2-[(Triphenyl-lambda~5~-phosphanylidene)amino]phenyl}pyridine](/img/structure/B12554458.png)

![Acetic acid, [(S)-(carboxymethyl)sulfinyl]-, 1-methyl ester](/img/structure/B12554472.png)

![3-(Furan-2-YL)-1-sulfanylidene-1H-cyclopenta[A]naphthalene-2-carbonitrile](/img/structure/B12554484.png)
![3-(4-{[tert-Butyl(dimethyl)silyl]oxy}phenyl)prop-2-en-1-ol](/img/structure/B12554500.png)


![7-bromo-2,6-dimethyl-5H-pyrazolo[1,5-b][1,2,4]triazole](/img/structure/B12554517.png)

